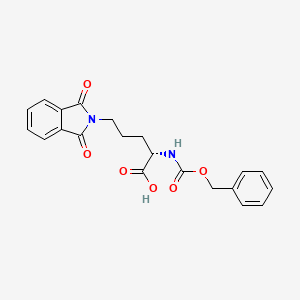

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid

CAS No.: 7767-00-2

Cat. No.: VC3807172

Molecular Formula: C21H20N2O6

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7767-00-2 |

|---|---|

| Molecular Formula | C21H20N2O6 |

| Molecular Weight | 396.4 g/mol |

| IUPAC Name | (2S)-5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid |

| Standard InChI | InChI=1S/C21H20N2O6/c24-18-15-9-4-5-10-16(15)19(25)23(18)12-6-11-17(20(26)27)22-21(28)29-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2,(H,22,28)(H,26,27)/t17-/m0/s1 |

| Standard InChI Key | QCLYZAIZBKHBFT-KRWDZBQOSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |

| SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, (2S)-5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid, reflects its bifunctional protection strategy:

-

Benzyloxycarbonyl (Z) group: Protects the α-amino group, facilitating selective reactions at the carboxyl terminus .

-

Phthalimide (Pht) moiety: Blocks the δ-amino group of ornithine, preventing unwanted side reactions during peptide elongation .

The stereochemistry is confirmed via optical rotation data (D = +15 ± 2° in H₂O) , critical for its biological activity .

Table 1: Physicochemical Properties

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step protection-deprotection strategies:

-

Phthalimide Installation: Reaction of L-ornithine with phthalic anhydride under acidic conditions yields Nδ-phthaloyl-L-ornithine .

-

Z-Protection: Benzyloxycarbonyl chloride (Cbz-Cl) reacts with the α-amino group in the presence of a base (e.g., NaHCO₃) .

-

Carboxylic Acid Activation: The pentanoic acid terminus is activated via esterification or anhydride formation for subsequent coupling .

Key Reaction:

This route achieves >80% yield in optimized conditions .

Orthogonal Deprotection

-

Z-Group Removal: Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyloxycarbonyl group without affecting the phthalimide .

-

Phthalimide Cleavage: Hydrazinolysis (NH₂NH₂) regenerates the δ-amino group for further functionalization .

Applications in Pharmaceutical Research

Peptide Synthesis

As a protected ornithine derivative, the compound enables site-specific incorporation of diamino acids into peptides. For example:

-

Antibiotic Potentiation: Analogous triaminopentane derivatives enhance clarithromycin activity against E. coli by 128-fold via outer membrane permeabilization .

-

Enzyme Inhibitors: Nδ-Hemiphthaloyl ornithine derivatives inhibit folylpolyglutamate synthetase (IC₅₀ = 1.3 nM) , critical in cancer therapeutics.

Table 2: Biological Activity of Analogues

| Compound | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|

| PT523 (Nδ-Hemiphthaloyl) | Folylpolyglutamate | 1.3 | |

| Methotrexate | Dihydrofolate Reductase | 23 | |

| This Compound | — | Pending | — |

Bioconjugation and Drug Delivery

The phthalimide group’s fluorescence quenching properties facilitate tracking in protein-DNA cross-linking studies . Additionally, its hydrochloride salt (CAS 92455-59-9) improves aqueous solubility for intravenous formulations .

Recent Advances and Future Directions

Structural Modifications

-

Halogenation: 4,5-Dichlorophthaloyl analogues show reduced activity (IC₅₀ = 18 nM vs. 1.3 nM for PT523), underscoring steric constraints .

-

Linker Optimization: Extending the pentanoic chain to hexanoic improves membrane permeability in S. aureus models .

Computational Modeling

Docking studies predict high affinity for bacterial efflux pumps (e.g., NorA), suggesting utility in overcoming macrolide resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume